2-[4-(aminomethyl)phenoxy]-N-methylacetamide
Description
Structural Classification and General Chemical Context of Phenoxyacetamide Derivatives
From a structural standpoint, 2-[4-(aminomethyl)phenoxy]-N-methylacetamide belongs to the larger class of phenoxyacetamide derivatives. This classification is based on the presence of a phenoxy group (-O-C6H5) linked to an acetamide (B32628) moiety (-CH2C(=O)N-). The core structure consists of a central benzene (B151609) ring substituted with an ether linkage to an N-methylacetamide group and an aminomethyl group at the para position.
The phenoxyacetamide scaffold is a significant pharmacophore in medicinal chemistry. archivepp.com The amide bond, a key feature of this structure, is a fundamental component in many organic and biologically active molecules. galaxypub.co The synthesis of phenoxyacetamide derivatives can be achieved through various organic reactions. A common method involves the nucleophilic substitution of a halogenated acetamide, such as a 2-chloro-N-aryl acetamide, with a substituted phenol (B47542) in the presence of a base. researchgate.net
The versatility of the phenoxyacetamide scaffold allows for the introduction of various substituents on the phenyl ring, which can significantly influence the molecule's biological activity. nih.gov This adaptability has made phenoxyacetamide derivatives a subject of extensive research in the development of new therapeutic agents. galaxypub.conih.gov
Academic Significance of the this compound Core Structure in Chemical Research
The academic significance of the this compound core structure lies primarily in its potential applications in medicinal chemistry and drug discovery. The broader class of phenoxyacetamide derivatives has been investigated for a wide range of biological activities.
Enzyme Inhibition: Phenoxyacetamide derivatives have been identified as potential inhibitors of various enzymes. For instance, certain derivatives have been investigated as inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase that is a target for acute leukemias. nih.gov Virtual screening and molecular dynamics simulations have suggested that the phenoxyacetamide scaffold can bind effectively to the active site of such enzymes. nih.gov
Anticancer Activity: Several studies have explored the cytotoxic and anti-proliferative effects of phenoxyacetamide derivatives against various cancer cell lines. nih.govmdpi.com The mechanism of action can involve the induction of apoptosis in cancer cells. mdpi.com The structural flexibility of the phenoxyacetamide core allows for modifications that can enhance cytotoxic efficacy. nih.gov
Anti-inflammatory and Analgesic Properties: The acetamide linkage is present in many compounds with anti-inflammatory and analgesic properties. archivepp.comgalaxypub.co Research into substituted phenoxyacetamide derivatives has demonstrated their potential to exhibit these effects, suggesting that the this compound core could serve as a template for developing new anti-inflammatory and pain-relieving agents. nih.gov
Other Potential Applications: The diverse biological activities of acetamide and phenoxy derivatives also include antimicrobial, anticonvulsant, and antihypertensive effects. galaxypub.co The presence of the aminomethyl group in the this compound structure could also impart unique properties, potentially influencing its solubility, basicity, and ability to form salts, which are important considerations in drug development.
While extensive research has been conducted on the broader class of phenoxyacetamide derivatives, the specific compound this compound represents a particular arrangement of functional groups whose full potential is a subject of ongoing and future investigation in chemical and pharmaceutical research.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)7-14-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCAEQUMYZSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256828 | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926227-69-2 | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926227-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 2 4 Aminomethyl Phenoxy N Methylacetamide
Strategic Retrosynthesis of 2-[4-(aminomethyl)phenoxy]-N-methylacetamide
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials.
The primary disconnections for this compound are at the ether and amide linkages. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the amide bond first, followed by the ether bond. This identifies 2-(4-(aminomethyl)phenoxy)acetic acid and methylamine (B109427) as key intermediates. The acetic acid intermediate can be further disconnected at the ether linkage to reveal 4-hydroxybenzylamine (B1666329) and a two-carbon electrophile such as ethyl chloroacetate (B1199739). nih.gov
Pathway B: Disconnection of the ether bond first. This suggests 4-(aminomethyl)phenol and an N-methylacetamide derivative bearing a leaving group, such as 2-chloro-N-methylacetamide, as the primary precursors.
A third disconnection can be considered at the C-N bond of the aminomethyl group, suggesting a precursor like 4-formylphenoxy-N-methylacetamide which can be converted to the aminomethyl group in a later step.
Table 1: Key Precursor Molecules Identified Through Retrosynthesis
| Precursor Molecule | Chemical Structure | Corresponding Disconnection |
| 4-(aminomethyl)phenol | HO-C₆H₄-CH₂NH₂ | Ether Bond |
| 2-chloro-N-methylacetamide | ClCH₂CONHCH₃ | Ether Bond |
| 4-hydroxybenzylamine | HO-C₆H₄-CH₂NH₂ | Ether Bond |
| Ethyl chloroacetate | ClCH₂COOC₂H₅ | Ether Bond |
| Methylamine | CH₃NH₂ | Amide Bond |
| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | Cl-C₆H₄-NHCOCH₂O-C₆H₄-CHO | Aminomethyl Moiety |
Established Synthetic Routes for 2-Phenoxyacetamide (B1293517) Scaffolds
The synthesis of the 2-phenoxyacetamide core is a central aspect of preparing the target molecule. This typically involves the formation of an ether linkage followed by the construction of the amide bond.
The Williamson ether synthesis is a widely employed and robust method for forming the ether linkage in phenoxyacetamide derivatives. jk-sci.combyjus.commasterorganicchemistry.com This S(_N)2 reaction involves the reaction of a phenoxide ion with an alkyl halide. byjus.commasterorganicchemistry.com
In the context of synthesizing this compound, this would typically involve the reaction of a substituted phenol (B47542) with an α-haloacetamide. For instance, 4-cyanophenol or 4-nitrophenol (B140041) could be reacted with 2-chloro-N-methylacetamide in the presence of a base. The choice of a phenol with a protected or precursor form of the aminomethyl group is crucial to avoid side reactions.
The reaction is generally carried out in a polar aprotic solvent to facilitate the S(_N)2 mechanism. jk-sci.com
Table 2: Typical Conditions for Williamson Ether Synthesis in Phenoxyacetamide Preparation
| Reactants | Base | Solvent | Temperature |
| Substituted Phenol, Alkyl Halide | K₂CO₃, NaOH, KOH | Acetone, DMF, Acetonitrile | 50-100 °C |
Common bases used include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH). jk-sci.com The reaction temperature typically ranges from 50 to 100 °C. byjus.com
The formation of the N-methylacetamide moiety is another critical step. This can be achieved through several methods, most commonly by reacting a carboxylic acid or its derivative with methylamine. chemicalbook.comunimi.it
If the synthetic strategy proceeds through a phenoxyacetic acid intermediate, this acid can be activated and then reacted with methylamine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Alternatively, a phenoxyacetate (B1228835) ester, such as an ethyl or methyl ester, can be directly subjected to aminolysis with methylamine. This reaction is often slower but avoids the need for harsh activating agents. rsc.org
Table 3: Common Reagents for Amide Bond Formation
| Carboxylic Acid Derivative | Reagent | Product |
| Carboxylic Acid | SOCl₂ then Methylamine | Amide |
| Carboxylic Acid | DCC/EDC, Methylamine | Amide |
| Ester | Methylamine | Amide |
The introduction of the aminomethyl group (-CH₂NH₂) onto the aromatic ring requires careful consideration of the existing functional groups. wikipedia.org Direct aminomethylation of a phenoxyacetamide is challenging. researchgate.net Therefore, this group is typically introduced via the reduction of a suitable precursor functional group.
Common strategies include:
Reduction of a Nitrile: A cyano group (-CN) can be catalytically hydrogenated (e.g., using H₂/Pd-C or Raney Nickel) or reduced with a hydride reagent like lithium aluminum hydride (LiAlH₄) to afford the aminomethyl group.
Reduction of an Amide: A primary amide (-CONH₂) can also be reduced to an amine.
Reductive Amination of an Aldehyde: An aldehyde (-CHO) can be reacted with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent (e.g., NaBH₃CN, H₂/Pd-C) to form the aminomethyl group. A study by Priyanka et al. synthesized novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide (B32628) analogs using 1-phenylethylamine (B125046) and substituted phenols. nih.gov
Ether Formation: Reaction of 4-cyanophenol with 2-chloro-N-methylacetamide via Williamson ether synthesis to produce 2-(4-cyanophenoxy)-N-methylacetamide. The cyano group serves as a precursor to the aminomethyl moiety.
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine, yielding the target compound, this compound.
An alternative sequence could involve:
Ether formation with a protected phenol: Starting with 4-nitrophenol and ethyl chloroacetate to form ethyl 2-(4-nitrophenoxy)acetate.
Amide Formation: Aminolysis of the ester with methylamine to give 2-(4-nitrophenoxy)-N-methylacetamide.
Nitro Group Reduction: Reduction of the nitro group to an aniline (B41778).
Conversion to Aminomethyl: This step is more complex and could involve multiple transformations, making the first proposed route more efficient.
The choice of the specific sequence and reagents depends on factors such as the availability of starting materials, reaction yields, and the compatibility of functional groups. tandfonline.comnih.govmdpi.com
Synthesis of Analogs and Structural Derivatives of this compound
The structural framework of this compound offers multiple points for modification, including the phenoxy ring, the N-methylacetamide moiety, and the aminomethyl substituent. The synthesis of analogs through systematic derivatization at these positions is a key strategy in medicinal chemistry.
The phenoxy ring of this compound can be functionalized with a variety of substituents to modulate the electronic and steric properties of the molecule. A common synthetic strategy involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable haloacetamide. mdpi.comnih.gov
The synthesis of phenoxyacetic acid, a key intermediate, can be achieved by reacting a phenol with chloroacetic acid in the presence of a base like sodium hydroxide. nih.gov This intermediate can then be coupled with an amine to form the desired phenoxyacetamide. By starting with phenols bearing different substituents (e.g., halogens, nitro groups, alkyl groups), a library of analogs with diverse phenoxy ring substitutions can be generated. nih.govnih.gov For instance, the introduction of halogen-containing substituents on the phenoxy ring has been explored in related phenoxyacetamide analogs. nih.gov
Table 1: Examples of Phenoxy Ring Modifications in Phenoxyacetamide Analogs
| Entry | Phenol Precursor | Reagents and Conditions | Resulting Substituent | Reference |
| 1 | 4-Nitrophenol | 1. Chloroacetic acid, NaOH2. N-methylamine, coupling agent | 4-Nitro | nih.gov |
| 2 | 4-Chlorophenol | 1. Chloroacetic acid, NaOH2. N-methylamine, coupling agent | 4-Chloro | nih.gov |
| 3 | 4-Methylphenol | 1. Chloroacetic acid, NaOH2. N-methylamine, coupling agent | 4-Methyl | nih.gov |
The N-methylacetamide portion of the molecule can be altered to investigate the impact of different N-substituents on the compound's properties. This can be achieved by reacting the corresponding phenoxyacetic acid with a variety of primary or secondary amines.
For example, replacing methylamine with other alkylamines or arylamines would yield analogs with different N-alkyl or N-aryl substituents. The synthesis of N-aryl-2-phenoxyacetamides is a well-established procedure. semanticscholar.org This involves the reaction of a phenoxyacetic acid with a substituted aniline in the presence of a coupling agent.
Furthermore, the entire acetamide group could be replaced with other functional groups, such as esters or other amide isosteres, to explore a wider range of chemical space.
Table 2: Synthetic Approaches for N-methylacetamide Moiety Variation
| Entry | Starting Material | Reagents and Conditions | Resulting Moiety |
| 1 | 2-[4-(aminomethyl)phenoxy]acetic acid | Ethylamine, DCC, HOBt | N-ethylacetamide |
| 2 | 2-[4-(aminomethyl)phenoxy]acetic acid | Aniline, EDCI, DMAP | N-phenylacetamide |
| 3 | 2-[4-(aminomethyl)phenoxy]acetic acid | Benzylamine, TBTU, DIEA | N-benzylacetamide |
The aminomethyl group is a key functional handle that can be readily modified to introduce structural diversity. Common modifications include N-alkylation, N-acylation, and conversion to other nitrogen-containing functional groups.
Reductive amination is a powerful method for the N-alkylation of the primary amine. researchgate.net This one-pot reaction involves treating the aminomethyl compound with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. This approach allows for the introduction of a wide range of alkyl substituents.
N-acylation can be achieved by reacting the aminomethyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This leads to the formation of an amide linkage, introducing another point of diversity.
Table 3: Methods for Diversification of the Aminomethyl Group
| Modification | Reagents and Conditions | Resulting Functional Group |
| N-methylation | Formaldehyde, Sodium triacetoxyborohydride | N-methylaminomethyl |
| N-ethylation | Acetaldehyde, Sodium triacetoxyborohydride | N-ethylaminomethyl |
| N-acetylation | Acetic anhydride, Triethylamine | N-acetylaminomethyl |
| N-benzoylation | Benzoyl chloride, Pyridine | N-benzoylaminomethyl |
Advanced Synthetic Techniques and Catalysis in Phenoxyacetamide Construction
To improve efficiency, yield, and stereoselectivity, advanced synthetic techniques and catalytic methods are increasingly being employed in the synthesis of phenoxyacetamide derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of various organic compounds, including phenoxyacetamides. researchgate.netjchps.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov
For the synthesis of this compound analogs, microwave irradiation can be applied to the Williamson ether synthesis step, where a substituted phenol is reacted with a haloacetamide. This technique can lead to higher yields in shorter reaction times. For instance, the synthesis of 4-methylphenoxyacetoanilides has been successfully achieved via o-alkylation of p-cresol (B1678582) with 2-chloroacetanilides under microwave irradiation. researchgate.net
A study on the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives demonstrated that microwave irradiation significantly increased reaction rates and yields compared to conventional heating. jchps.com This suggests that a similar approach could be beneficial for the synthesis of this compound and its derivatives.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Acetamide Derivative
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 8 hours | 65% | jchps.com |
| Microwave Irradiation | 10 minutes | 85% | jchps.com |
As this compound may possess stereogenic centers, particularly if modifications introduce chirality, enantioselective synthesis is a critical consideration for producing single enantiomers. While specific enantioselective methods for this exact compound are not widely reported, approaches used for structurally related compounds, such as beta-blockers containing a phenoxypropanolamine scaffold, can provide valuable insights. mdpi.commdpi.comnih.govwikipedia.org
One common strategy is the use of chiral building blocks. For instance, a chiral epoxide can be used to introduce the stereocenter in the side chain. The synthesis of beta-blockers often involves the reaction of a phenoxide with epichlorohydrin (B41342), followed by ring-opening with an amine. wikipedia.org The use of a chiral epichlorohydrin or a chiral amine can lead to the formation of a single enantiomer.
Another approach is the chemoenzymatic synthesis, where enzymes are used to catalyze key stereoselective transformations. mdpi.commdpi.com For example, lipases can be used for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers. mdpi.com
Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be employed to separate enantiomers from a racemic mixture. csfarmacie.czphenomenex.comnih.govphenomenex.comnih.gov This method is widely used for both analytical and preparative-scale separations of chiral compounds.
Structural Characterization and Spectroscopic Analysis of 2 4 Aminomethyl Phenoxy N Methylacetamide and Its Derivatives
Application of Advanced Spectroscopic Techniques for Structural Elucidation
The definitive identification and confirmation of the structure of 2-[4-(aminomethyl)phenoxy]-N-methylacetamide (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol ) would necessitate the use of several key spectroscopic methods. appchemical.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected signals would include:
A singlet for the N-methyl (N-CH₃) protons.
A singlet or doublet for the benzylic (Ar-CH₂-N) protons.
A singlet for the methylene (B1212753) (O-CH₂-C=O) protons.
Two doublets for the para-substituted benzene (B151609) ring protons, showing characteristic ortho-coupling.
Signals corresponding to the amine (-NH₂) and amide (N-H) protons, which may be broad and their chemical shift dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms. For the proposed structure, ten distinct signals would be anticipated, corresponding to:
The carbonyl carbon (C=O) of the amide.
Four signals for the aromatic carbons of the benzene ring (two for substituted carbons and two for protonated carbons).
A signal for the benzylic carbon (Ar-CH₂).
A signal for the methylene carbon adjacent to the ether oxygen (O-CH₂).
A signal for the N-methyl carbon (N-CH₃).
2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish connectivity between protons and carbons to confirm the final structure unequivocally. rsc.org
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the precise molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass for the molecular formula C₁₀H₁₄N₂O₂, thus validating its elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound would be expected to display characteristic absorption bands (stretches) for its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Amine and Amide N-H |
| C-H Stretch (Aromatic) | 3100-3000 | Aromatic Ring C-H |
| C-H Stretch (Aliphatic) | 3000-2850 | Aliphatic CH₂, CH₃ |
| C=O Stretch (Amide) | 1680-1630 | Amide Carbonyl |
| C=C Stretch (Aromatic) | 1600-1450 | Aromatic Ring |
| C-O Stretch (Ether) | 1260-1000 | Aryl-O-CH₂ Ether |
Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands.
Crystallographic Analysis and Solid-State Structural Determination (e.g., X-ray Diffraction)
Should the compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. It would provide unambiguous proof of the connectivity of the 4-(aminomethyl)phenoxy group to the N-methylacetamide moiety. As of now, no published crystal structure for this compound has been found in the searched crystallographic databases.
Theoretical and Computational Chemistry Studies of 2 4 Aminomethyl Phenoxy N Methylacetamide
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are foundational techniques in structure-based drug design. They simulate the interaction between a small molecule (ligand), such as 2-[4-(aminomethyl)phenoxy]-N-methylacetamide, and a biological macromolecule (target), typically a protein or enzyme. These methods are crucial for predicting how the compound might exert a biological effect.
Prediction of Binding Modes and Affinities (In Silico)
In silico docking predicts the preferred orientation (the "binding mode" or "pose") of a ligand when bound to a target, as well as the strength of this interaction (the "binding affinity"). plos.org The process involves placing the ligand into the active site of a target protein and evaluating the energetic favorability of numerous possible conformations using a scoring function. beilstein-journals.org
For phenoxyacetamide derivatives, molecular docking has been successfully used to explore interactions with various enzymes, including monoamine oxidase (MAO), a target for neuroprotective and antidepressant drugs. nih.govmdpi.com In a typical docking simulation for this compound against a target like MAO-B, the software would identify key interactions that stabilize the complex. These often include:
Hydrogen Bonds: The aminomethyl group (-CH2-NH2) and the N-H group of the acetamide (B32628) moiety can act as hydrogen bond donors. The carbonyl oxygen (C=O) and the ether oxygen (-O-) can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact with nonpolar amino acid residues in the target's active site.
Pi-Pi Stacking: The aromatic phenyl ring can engage in stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
The binding affinity is typically reported as a negative score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. frontiersin.org Molecular dynamics (MD) simulations are often used after docking to refine the binding poses and provide a more accurate estimation of binding free energies by accounting for the flexibility of both the ligand and the protein in a simulated solvent environment. plos.orgnih.gov
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| This compound | -8.5 | Tyr188, Gln206, Cys172 | Hydrogen Bond, Pi-Pi Stacking |
| Analogue with -Cl on phenyl ring | -8.9 | Tyr188, Gln206, Leu171 | Hydrogen Bond, Hydrophobic |
| Analogue without aminomethyl group | -6.2 | Tyr188 | Pi-Pi Stacking |
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. researchgate.net Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations that are more likely to exist and be biologically active. nih.gov It is known that ligands rarely bind in their absolute lowest energy conformation but typically adopt a low-energy state with a strain of less than 5 kcal/mol. nih.govresearchgate.net
Energy landscape mapping provides a comprehensive view of all possible conformations and the energy barriers between them. nih.gov For this compound, key rotatable bonds include the C-O ether bond, the C-C bond of the aminomethyl group, and the C-N bond of the acetamide. By systematically rotating these bonds and calculating the corresponding energy, a map can be generated that reveals the most stable conformers. This information is critical for docking studies, as using an energetically favorable conformation of the ligand can lead to more accurate binding predictions. nih.gov
Structure-Activity Relationship (SAR) Analysis from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational SAR methods provide quantitative and qualitative models to predict the activity of new compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov For classes of compounds like phenoxy-N-substituted acetamides, 2D and 3D-QSAR models have been developed to predict their inhibitory activities against targets such as hypoxia-inducible factor-1 (HIF-1). nih.govijpacr.com
The process involves:
Data Set: A series of phenoxyacetamide analogues with experimentally measured biological activities (e.g., IC50 values) is compiled. researchgate.net
Descriptor Calculation: For each molecule, various molecular descriptors are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., SlogP), and topological descriptors.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using internal (cross-validation, q²) and external validation (predicting the activity of a separate test set of compounds, pred_r²).
A successful QSAR model can provide valuable insights into which molecular properties are most important for activity, thereby guiding the design of more potent derivatives. For example, a model might show that increasing hydrophobicity (higher SlogP) and the presence of specific atom types (T_O_N_1 descriptor) enhance inhibitory activity. nih.govijpacr.com
| Model Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.9469 | Measures the goodness-of-fit of the model. |
| q² (Cross-validated r²) | 0.8933 | Indicates the internal predictive ability of the model. |
| pred_r² (External validation r²) | 0.7128 | Measures the model's ability to predict new compounds. |
| Contributing Descriptors | SlogP, T_O_N_1 | Molecular properties influencing activity (e.g., hydrophobicity). |
Pharmacophore Modeling and Lead Optimization
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. researchgate.net
For this compound, a pharmacophore model would likely include:
An aromatic ring feature (the phenyl group).
A hydrogen bond donor (the -NH2 and -NH- groups).
A hydrogen bond acceptor (the C=O and ether oxygens).
A hydrophobic feature.
Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the required features. nih.gov In lead optimization, the model helps guide the modification of a known active compound. For instance, if the model indicates a specific location for a hydrophobic group, chemists can synthesize analogues with different nonpolar substituents at that position to improve potency. slideshare.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure and intrinsic reactivity. nih.gov These methods are applied to molecules like N-methylacetamide, a core component of the target compound, to analyze properties that govern its behavior. researchgate.netaip.org
Key parameters derived from quantum calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netreadthedocs.io It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. nih.govscispace.com For this compound, the MEP would likely show negative potential around the carbonyl and ether oxygens and positive potential near the amine and amide hydrogens.
Atomic Charges and Bond Orders: These calculations provide a quantitative measure of the charge distribution and bond strengths within the molecule, helping to rationalize its structure and reactivity.
| Property | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Indicates electron-donating ability. |
| LUMO Energy | -1.5 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 | Correlates with chemical reactivity and stability. nih.gov |
These quantum mechanical insights are invaluable for understanding reaction mechanisms, metabolic stability, and the fundamental nature of the non-covalent interactions predicted in molecular docking studies.
Density Functional Theory (DFT) Applications
DFT calculations are widely applied to various derivatives of acetamide and phenoxy acetamide to understand their structural, spectroscopic, and electronic properties. nih.govkaust.edu.sauomphysics.net These studies often involve geometry optimization to determine the most stable conformation of the molecule, analysis of frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, and simulation of vibrational spectra (IR and Raman) to compare with experimental data. nih.govscienceacademique.com
In typical DFT studies of related compounds, researchers employ various functionals, such as B3LYP, in combination with basis sets like 6-311G(d,p) to perform calculations. nih.gov The insights gained from such computational analyses are crucial for understanding molecular stability, intermolecular interactions, and potential biological activity. scienceacademique.comnih.gov For instance, Hirshfeld surface analysis is often used in conjunction with DFT to explore intermolecular contacts in the crystal structure of similar molecules. nih.govnih.gov
Although no specific data tables or detailed research findings for this compound can be presented, the general approach for a DFT study on this molecule would likely involve:
Geometry Optimization: To find the lowest energy structure and determine bond lengths, bond angles, and dihedral angles.
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.
Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and to map their distribution, providing insights into the molecule's reactivity.
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify electrophilic and nucleophilic sites.
Without dedicated research on this compound, any discussion of its specific computational chemistry remains speculative. Future theoretical studies are required to elucidate the detailed electronic and structural properties of this compound.
Future Research Directions and Potential Academic Applications
Exploration of Novel and Efficient Synthetic Routes for Functionalized Phenoxyacetamides
A primary area of future research involves the discovery and optimization of synthetic pathways to 2-[4-(aminomethyl)phenoxy]-N-methylacetamide and its derivatives. While established methods, such as the Williamson ether synthesis involving the reaction of a substituted phenol (B47542) with a 2-chloroacetamide (B119443) derivative, are effective, there is considerable room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. mdpi.com
Future academic pursuits will likely target innovative synthetic strategies. These include the development of one-pot, multicomponent reactions that combine multiple starting materials in a single step to rapidly generate molecular diversity. arkat-usa.org Such approaches streamline the synthetic process, reducing waste and saving time. Furthermore, the application of modern catalytic systems, including transition-metal catalysis and photocatalysis, offers a promising avenue for constructing the core phenoxyacetamide structure under milder conditions and with greater precision. Research into green chemistry approaches, utilizing more benign solvents and catalysts, will also be a critical focus. mdpi.comresearchgate.net
| Synthetic Strategy | Description | Potential Advantages | References |
|---|---|---|---|
| Williamson Ether Synthesis | Nucleophilic substitution reaction between a phenol and a haloacetamide derivative under basic conditions. | Well-established, reliable for many substrates. | mdpi.com |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form the final product, which incorporates portions of all reactants. | High atom economy, operational simplicity, rapid generation of compound libraries. | arkat-usa.org |
| Transition-Metal Catalysis | Using catalysts (e.g., palladium, copper) to facilitate C-O bond formation and other key transformations. | High efficiency, broad substrate scope, mild reaction conditions. | |
| Gold-Catalyzed Hydroamination | An intramolecular reaction catalyzed by gold complexes to form heterocyclic structures fused to the core. | High selectivity, compatibility with various functional groups. | nih.gov |
| Green Chemistry Approaches | Utilizing environmentally friendly solvents (e.g., water), catalysts, and energy sources (e.g., ultrasound). | Reduced environmental impact, enhanced safety, potential cost savings. | mdpi.com |
Development of Advanced Computational Models for Structure-Based Design
Computational chemistry is a powerful tool for accelerating drug discovery and understanding molecular interactions. For this compound, future research will heavily rely on the development and application of sophisticated computational models to guide the design of new analogs with improved properties. Structure-Based Drug Design (SBDD) is a key methodology that utilizes high-resolution 3D structures of biological targets, often obtained from X-ray crystallography or cryo-electron microscopy, to design potent and selective inhibitors. nih.gov
Advanced computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to build predictive models that correlate the chemical structures of phenoxyacetamide derivatives with their biological activities. nih.gov Molecular docking simulations can predict how these molecules bind to the active site of a target protein, revealing key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. nih.gov These insights allow researchers to rationally design modifications to the lead compound to enhance its efficacy and selectivity, thereby minimizing experimental trial and error.
| Computational Technique | Purpose | Expected Outcome | References |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. | Identification of key binding interactions; ranking of potential drug candidates. | nih.gov |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity to build a predictive model. | Guidelines for designing new compounds with enhanced activity. | nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A virtual template for screening large compound databases to find new hits. | nih.gov |
| Density Functional Theory (DFT) | Calculates electronic properties to understand molecular reactivity and stability. | Insight into reaction mechanisms and the electronic basis of molecular interactions. | mdpi.com |
Systematic Identification and Validation of Additional Biological Targets
The phenoxyacetamide scaffold has been associated with a diverse range of biological activities, suggesting that compounds from this class may interact with multiple protein targets. nih.govnih.gov A significant future research direction is the systematic, unbiased identification of the molecular targets of this compound and its analogs. Moving beyond hypothesis-driven research, modern chemical biology offers powerful tools for target deconvolution. nih.gov
Methods such as affinity-based chemical proteomics involve immobilizing the compound on a solid support to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry. nih.govresearchgate.net Genetic approaches, including genome-wide screening, can identify genes that, when modified, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway. nih.gov Furthermore, computational methods can predict potential targets by comparing the compound's structure to databases of known ligands for various proteins. researchgate.net Validating these putative targets is a critical subsequent step, essential for elucidating the compound's mechanism of action and exploring its full therapeutic potential.
| Methodology | Principle | Application for Phenoxyacetamides | References |
|---|---|---|---|
| Affinity-Based Proteomics | Uses an immobilized version of the compound to capture binding proteins from cell extracts for identification by mass spectrometry. | Directly identifies proteins that physically interact with the compound. | researchgate.net |
| Activity-Based Protein Profiling (ABPP) | Employs reactive chemical probes to covalently label the active sites of entire enzyme families. | Identifies the specific enzyme class(es) inhibited by the compound. | frontiersin.org |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon compound binding in live cells or lysates. | Confirms direct target engagement in a physiological context. | nih.govresearchgate.net |
| Genetic Interaction Screening | Identifies genetic mutations that alter a cell's sensitivity to the compound. | Elucidates the biological pathway affected by the compound. | nih.gov |
| Computational Target Prediction | Uses algorithms to predict targets based on chemical structure similarity to known ligands or docking to known protein structures. | Generates hypotheses for experimental validation. | nih.gov |
Design and Synthesis of Advanced Analogs for Mechanistic Probes and Tool Compounds
Beyond pursuing therapeutic potential, this compound can serve as a scaffold for creating sophisticated chemical tools to investigate biological processes. Future work in this area will involve the design and synthesis of advanced analogs equipped with specific functionalities for use as mechanistic probes.
These "tool compounds" are not intended as drugs but as instruments for research. For example, analogs can be synthesized with photoreactive groups that, upon exposure to UV light, permanently crosslink to their target protein, making identification easier. Other modifications include the incorporation of reporter tags, such as fluorescent dyes for cellular imaging or biotin (B1667282) handles for affinity purification. frontiersin.org The synthesis of a focused library of analogs with systematic variations in the aromatic ring, the linker, and the amide moiety will also be crucial for establishing detailed structure-activity relationships (SAR), providing a clear understanding of how each part of the molecule contributes to its biological effect. nih.govnih.gov
| Analog Type (Modification) | Purpose | Example Functional Group | References |
|---|---|---|---|
| Affinity Probe | To facilitate the purification and identification of target proteins. | Biotin, Alkyne or Azide (for click chemistry) | frontiersin.org |
| Photo-affinity Probe | To covalently label the target protein upon UV irradiation for easier identification. | Benzophenone, Diazirine | researchgate.net |
| Fluorescent Probe | To visualize the subcellular localization of the compound and its target. | Fluorescein, Rhodamine | frontiersin.org |
| Systematic SAR Analogs | To understand the relationship between chemical structure and biological activity. | Halogens, Alkyl groups, Methoxy groups | nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[4-(aminomethyl)phenoxy]-N-methylacetamide, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves coupling 4-(aminomethyl)phenol with N-methylacetamide derivatives. Key steps include:
- Nucleophilic substitution : Reacting the phenol group with activated acetamide precursors (e.g., chloroacetamide derivatives) under alkaline conditions .
- Catalysis : Using catalysts like K₂CO₃ or triethylamine to facilitate the reaction in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
- Purification : Employing column chromatography or recrystallization for isolating the product. Validate purity via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : Assign peaks for the phenoxy group (δ 6.8–7.2 ppm), aminomethyl protons (δ 3.1–3.5 ppm), and N-methylacetamide (δ 2.8–3.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution ESI-MS .
- HPLC : Assess purity with a C18 column and UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
- Receptor Binding : Use radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side-product formation?
- Methodological Answer :
- Solvent Optimization : Compare DMF vs. THF for reaction efficiency; DMF often improves solubility of phenolic intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts (e.g., 100°C for 30 minutes vs. 6 hours conventionally) .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between catalyst loading, solvent volume, and temperature .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar acetamides?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing aminomethyl with nitro groups) and compare bioactivity trends .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus targets or outlier studies .
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or β-amyloid .
- CRISPR-Cas9 Knockout Models : Identify target pathways by knocking out suspected receptors (e.g., NMDA receptors) in neuronal cells .
- Metabolomics : Profile metabolite changes via LC-MS to map downstream effects (e.g., altered prostaglandin levels in inflammation models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
